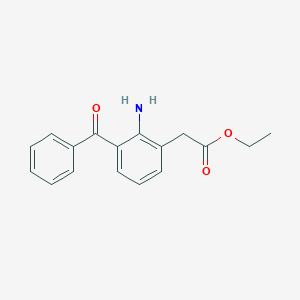

Ethyl (2-amino-3-benzoylphenyl)acetate

Description

Properties

IUPAC Name |

ethyl 2-(2-amino-3-benzoylphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO3/c1-2-21-15(19)11-13-9-6-10-14(16(13)18)17(20)12-7-4-3-5-8-12/h3-10H,2,11,18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQGLNUVQVKZRRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(C(=CC=C1)C(=O)C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90512566 | |

| Record name | Ethyl (2-amino-3-benzoylphenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90512566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61941-57-9 | |

| Record name | Ethyl (2-amino-3-benzoylphenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90512566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Friedel-Crafts Acylation of Protected Aminophenyl Acetate

A foundational approach involves introducing the benzoyl group via Friedel-Crafts acylation on a pre-functionalized aminophenyl acetate intermediate. To mitigate undesired directing effects from the amino group, protection as an acetamide is critical.

Procedure :

-

Protection : 2-Aminophenylacetic acid is acetylated using acetic anhydride in pyridine, yielding 2-acetamidophenylacetic acid.

-

Acylation : The protected intermediate undergoes Friedel-Crafts acylation with benzoyl chloride in the presence of AlCl₃ (1.2 equiv) in dichloromethane at 0–5°C for 6 hours.

-

Deprotection : Hydrolysis with 6M HCl at reflux removes the acetamide group, yielding 2-amino-3-benzoylphenylacetic acid.

-

Esterification : The carboxylic acid is esterified with ethanol via Fischer esterification (H₂SO₄ catalyst, reflux, 12 hours) to produce the target compound.

Key Data :

Direct Condensation with Benzoyl Imidates

An alternative route employs ethyl 2-(benzothiazol-2-yl)acetate as a precursor, leveraging its reactivity with benzoyl-containing imidates. This method, adapted from benzothiazolo-pyridine syntheses, avoids protection steps.

Procedure :

-

Imidate Formation : Benzoyl chloride reacts with ethyl glycinate to form ethyl (benzoylimino)acetate.

-

Condensation : Ethyl 2-aminophenylacetate reacts with the imidate in ethanol-triethylamine (1:1) at room temperature for 4 hours, forming the acetamide bond.

-

Cyclization (Optional) : Under microwave irradiation (100°C, 30 min), the product may cyclize to heterocyclic derivatives, though this step is omitted for the target ester.

Key Data :

Multi-Step Synthesis via Nitro Intermediate Reduction

Nitration and Sequential Functionalization

This route prioritizes regioselectivity by introducing the nitro group before benzoylation, followed by reduction to the amino group.

Procedure :

-

Nitration : 3-Benzoylphenylacetic acid is nitrated with HNO₃-H₂SO₄ at 0°C, yielding 2-nitro-3-benzoylphenylacetic acid.

-

Reduction : Catalytic hydrogenation (H₂, Pd/C, ethanol) reduces the nitro group to amino (90% yield).

-

Esterification : The acid is esterified with ethanol and H₂SO₄ (reflux, 12 hours).

Key Data :

Microwave-Assisted One-Pot Synthesis

Solvent-Free Transamination

Inspired by α-hetero β-enamino ester syntheses, this method uses microwave irradiation to accelerate transamination between ethyl acrylates and benzoyl amines.

Procedure :

-

Transamination : Ethyl 3-dimethylaminoacrylate reacts with 2-amino-3-benzoylaniline under solvent-free microwave conditions (150°C, 20 min).

-

Isomerization : The (E)-s-cis/trans conformer mixture is equilibrated in ethanol at 50°C for 1 hour.

Key Data :

Comparative Analysis of Methods

| Method | Key Steps | Yield (%) | Conditions | Advantages |

|---|---|---|---|---|

| Friedel-Crafts Acylation | Protection, Acylation, Esterification | 68–92 | AlCl₃, H₂SO₄, reflux | High purity; avoids side reactions |

| Condensation | Imidate formation, Condensation | 76 | Ethanol-TEA, RT | No protection steps |

| Nitro Reduction | Nitration, Hydrogenation, Ester | 85–90 | HNO₃-H₂SO₄, Pd/C | Regioselective nitration |

| Microwave-Assisted | Transamination, Isomerization | 82 | Solvent-free, 150°C, 20 min | Rapid; energy-efficient |

Critical Challenges and Optimization Strategies

Regioselectivity in Acylation

The electron-donating amino group directs electrophilic substitution to the para position, complicating benzoylation at position 3. Using bulky Lewis acids (e.g., FeCl₃) or low temperatures (−10°C) improves meta selectivity.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-amino-3-benzoylphenyl)acetate undergoes various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The benzoyl group can be reduced to a hydroxyl group.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

Oxidation: Nitro derivatives of this compound.

Reduction: Hydroxyl derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Applications

1. Anti-inflammatory Properties

Ethyl (2-amino-3-benzoylphenyl)acetate exhibits potent anti-inflammatory effects, primarily through its action as a cyclooxygenase (COX) inhibitor. This mechanism reduces the production of prostaglandins, which are mediators of inflammation. The compound has shown efficacy in various models of inflammation, suggesting its potential for developing new anti-inflammatory drugs .

2. Pain Management

The compound is also utilized in pain relief formulations. Its efficacy in alleviating pain associated with conditions such as sprains and other inflammatory disorders has been documented. Clinical studies indicate that it can be administered both topically and systemically to achieve desired therapeutic outcomes .

3. Spectroscopic Analysis and Drug Design

Recent studies have employed advanced spectroscopic techniques, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, alongside computational methods like Density Functional Theory (DFT). These analyses provide insights into the molecular interactions and electronic properties of this compound, aiding in the rational design of new derivatives with enhanced pharmacological profiles.

Case Studies

Case Study 1: Efficacy in Inflammatory Models

A study conducted on animal models demonstrated that this compound significantly reduced inflammation markers compared to control groups. The results indicated that the compound not only alleviated symptoms but also modulated underlying inflammatory pathways.

Case Study 2: Comparative Analysis with Other Anti-inflammatory Agents

In a comparative study, this compound was evaluated against traditional non-steroidal anti-inflammatory drugs (NSAIDs). The findings revealed comparable efficacy with a potentially lower side effect profile, making it a candidate for further clinical development .

Mechanism of Action

The mechanism of action of Ethyl (2-amino-3-benzoylphenyl)acetate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the benzoyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Ethyl 2-Phenylacetoacetate (CAS: 5413-05-8)

- Structure : Ethyl ester of 2-phenylacetoacetic acid, featuring a phenyl group at position 2 and a ketone at position 3 of the acetoacetate backbone. Molecular formula: C₁₂H₁₄O₃ (MW: 206.2 g/mol) .

- Key Differences: Lacks the amino and benzoyl substituents present in the target compound. Simpler structure with a single phenyl group and an acetylated β-ketoester.

- Applications : Used as a precursor in the synthesis of phenylacetone, a critical intermediate in amphetamine production .

- Physical State : Supplied as a neat oil, stable for ≥2 years at -20°C .

Methyl 2-Phenylacetoacetate (CAS: 16648-44-5)

- Structure : Methyl ester analog of ethyl 2-phenylacetoacetate. Molecular formula: C₁₁H₁₂O₃ (MW: 192.2 g/mol) .

- Key Differences: Methyl ester group instead of ethyl, reducing molecular weight and altering solubility. Lacks amino and benzoyl substituents.

- Applications : Similar role as a forensic reference standard in amphetamine synthesis pathways .

- Physical State : Crystalline solid, stable for ≥5 years at -20°C .

Ethyl Benzyl Acetoacetate (Synonyms: Ethyl 2-benzyl-3-oxobutanoate)

- Structure : Features a benzyl (C₆H₅CH₂-) group instead of a phenyl ring. Molecular formula: C₁₃H₁₆O₃ (MW: 220.26 g/mol) .

- Key Differences: Benzyl substituent introduces a methylene bridge between the aromatic ring and the acetoacetate backbone. No amino or benzoyl functional groups.

- Applications : Primarily used in organic synthesis for β-ketoester reactions.

Ethyl 2-(3-(Benzyloxy)phenyl)acetate (CAS: 130604-43-2)

- Structure : Contains a benzyloxy (-OCH₂C₆H₅) group on the phenyl ring. Molecular formula: C₁₇H₁₈O₃ (MW: 270.32 g/mol) .

- Key Differences: Benzyloxy group provides ether functionality, contrasting with the amino and benzoyl groups in the target compound.

- Applications: Potential intermediate in fragrance or polymer synthesis.

Structural and Functional Analysis

Substituent Effects on Reactivity

- Amino Group: Unique to the target compound, the -NH₂ group enhances nucleophilicity, enabling participation in condensation or diazotization reactions .

- Benzoyl Group : Introduces a ketone, facilitating electrophilic aromatic substitution or serving as a directing group in synthesis.

- Ester Variations : Ethyl vs. methyl esters influence volatility and solubility; ethyl esters (e.g., target compound) generally have higher lipid solubility than methyl analogs .

Comparative Data Table

Biological Activity

Ethyl (2-amino-3-benzoylphenyl)acetate is a compound of significant pharmacological interest, particularly noted for its anti-inflammatory properties . This article delves into the biological activity of this compound, exploring its mechanisms, pharmacological applications, and relevant research findings.

Chemical Structure and Properties

This compound is structurally related to various benzoylphenyl derivatives. Its molecular formula is CHNO, and it can be synthesized through several chemical pathways that involve the acylation of amino compounds with benzoyl groups. The compound's structure allows it to interact with biological targets effectively, contributing to its pharmacological effects.

The anti-inflammatory activity of this compound is believed to stem from its ability to modulate inflammatory pathways. Research indicates that it may interact with key enzymes or receptors involved in the inflammatory process. Although the precise mechanism remains under investigation, studies suggest that the compound influences the production of pro-inflammatory mediators such as prostaglandins.

Pharmacological Applications

This compound has shown potential in treating various inflammatory conditions. Its applications include:

- Topical formulations for localized treatment of inflammation.

- Systemic administration for broader therapeutic effects against inflammatory diseases.

In Vitro Studies

Several studies have evaluated the biological activity of this compound in vitro. For instance, it has been demonstrated to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. Table 1 summarizes key findings from these studies:

In Vivo Studies

In vivo experiments have further confirmed the efficacy of this compound. For example, studies involving animal models have shown significant reductions in inflammation markers when treated with this compound. Notably, its effectiveness was comparable to established anti-inflammatory drugs.

Case Studies

- Topical Application in Dermatitis : A clinical trial investigated the use of this compound in patients suffering from dermatitis. Results indicated a marked improvement in symptoms within two weeks of treatment, supporting its use in dermatological formulations.

- Chronic Inflammatory Conditions : Another study focused on patients with rheumatoid arthritis who were administered this compound as part of their treatment regimen. The results showed a significant decrease in joint inflammation and pain levels compared to a placebo group.

Spectroscopic and Computational Studies

Advanced spectroscopic techniques, including FT-IR and FT-Raman spectroscopy, have been employed to analyze the molecular properties of this compound. Computational methods such as Density Functional Theory (DFT) have provided insights into its electronic structure and potential interactions with biological targets. These analyses are crucial for rational drug design and optimizing therapeutic efficacy.

Q & A

Q. Which analytical techniques are suitable for characterizing this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, while gas chromatography-mass spectrometry (GC-MS) identifies purity and detects volatile impurities . Polarimetry or high-performance liquid chromatography (HPLC) may resolve enantiomeric mixtures if present. Differential scanning calorimetry (DSC) can assess thermal stability .

Q. How should this compound be stored to ensure stability?

- Methodological Answer : Store as a neat oil at -20°C in airtight, light-resistant containers. Stability studies indicate a shelf life of ≥2 years under these conditions. Degradation risks include hydrolysis (accelerated by moisture) and oxidation; periodic GC-MS analysis is advised to verify integrity .

Q. What solvent systems are optimal for extracting this compound from biological matrices?

- Methodological Answer : Ethyl acetate is effective for liquid-liquid extraction due to its moderate polarity, which balances solubility of aromatic esters and minimizes co-extraction of polar interferents. For plant or microbial extracts, a 1:1 ethyl acetate-methanol mixture enhances yield .

Advanced Research Questions

Q. How can conflicting solubility data for this compound be resolved experimentally?

- Methodological Answer : Discrepancies in polarity/solubility (e.g., polar vs. nonpolar classification) arise from substituent effects (amino and benzoyl groups). Conduct Hansen solubility parameter (HSP) testing or partition coefficient (logP) measurements via shake-flask methods. Compare experimental UV-Vis spectra in solvents like water, DMSO, and hexane to validate computational predictions .

Q. What strategies optimize GC-MS parameters for quantifying trace impurities in this compound?

- Methodological Answer : Use a mid-polar capillary column (e.g., DB-35MS) with a temperature gradient (50°C to 280°C at 10°C/min). Electron ionization (EI) at 70 eV enhances fragmentation reproducibility. Spike samples with deuterated internal standards (e.g., ethyl acetate-d₃) to correct matrix effects .

Q. How do computational models (e.g., QSAR) predict the metabolic pathways of this compound?

- Methodological Answer : Molecular docking simulations with cytochrome P450 enzymes (CYP3A4, CYP2D6) predict hydroxylation or deamination as primary metabolic routes. Validate via in vitro hepatocyte assays and LC-MS/MS metabolite profiling. Compare results with GA-predicted values to refine models .

Q. What experimental designs mitigate batch-to-batch variability in synthesis?

- Methodological Answer : Implement design of experiments (DoE) to optimize reaction variables (temperature, catalyst loading, solvent ratio). Use in-line Fourier-transform infrared (FTIR) spectroscopy for real-time monitoring. Statistical process control (SPC) charts identify outliers in purity across batches .

Q. How does the compound’s anti-inflammatory activity correlate with structural analogs in vitro?

- Methodological Answer : Screen analogs (e.g., benzimidazole derivatives) in COX-2 inhibition assays. Structure-activity relationship (SAR) analysis identifies critical functional groups (e.g., amino position, ester flexibility). Cross-validate with molecular dynamics simulations of ligand-enzyme binding .

Q. What safety protocols are essential for handling this compound in toxicity studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.